8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which consists of a benzene ring fused to an oxazine ring
Mechanism of Action
Mode of Action
It has been observed that the compound can undergo catalyst-free annulations under mild conditions . Specifically, the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides furnished various 1,2-dihydroquinolines in generally high yields . This suggests that the compound may interact with its targets through a similar mechanism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the oxazine ring. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-benzo[d][1,3]oxazin-4(3H)-one
- 6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- 4-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one
Uniqueness
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring. This substitution can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for targeted research and development.
Biological Activity
Overview
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound belonging to the benzoxazine family, characterized by its unique ring structure that combines a benzene ring with an oxazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Property | Value |
---|---|
Chemical Formula | C₉H₉NO₂ |
Molecular Weight | 141.17 g/mol |
Appearance | White to yellow solid |
Melting Point | Not available |
Boiling Point | 185 °C |
Density | 0.97 g/cm³ |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for effective inhibition was reported at concentrations as low as 10 µg/mL against these organisms .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study focused on its cytotoxic effects against several cancer cell lines, including MCF-7 and A549. The results demonstrated a dose-dependent increase in apoptotic activity, with significant cell death observed at higher concentrations (10 µM and 15 µM), suggesting that the compound may induce apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Antimicrobial Action : The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Cytotoxicity in Cancer Cells : The compound likely induces apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. This is supported by findings that show increased early and late apoptotic cell populations in treated cancer cells .
Structure-Activity Relationship (SAR)
Studies on similar compounds have highlighted the importance of structural modifications in determining biological activity. For instance, the presence of halogen substitutions on the phenyl ring has been associated with enhanced antiproliferative activity, while bulky substitutions tend to decrease efficacy .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzoxazinones, this compound was found to be one of the most effective compounds against Bacillus subtilis and Aspergillus niger, demonstrating broad-spectrum antimicrobial activity .
- Cytotoxic Evaluation : A detailed investigation into the cytotoxic effects against MCF-7 cells revealed that the compound significantly reduced cell viability in a concentration-dependent manner, with notable apoptotic effects observed at higher concentrations .
Properties
IUPAC Name |
8-methyl-1,4-dihydro-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-5-12-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKHIMGGDGZAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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